molecular formula C22H27BrN2O2S2 B12006575 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one CAS No. 617697-00-4

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one

Cat. No.: B12006575
CAS No.: 617697-00-4
M. Wt: 495.5 g/mol
InChI Key: OKQNQTXSEGHPLJ-HNENSFHCSA-N
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Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.

    Condensation: Combining the brominated indole with thiazolidinone under acidic or basic conditions.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Automated purification systems: For consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidation: Mild to strong oxidizing agents under controlled temperature and pH.

    Reduction: Reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional functional groups.

    Reduction: May produce reduced forms with altered electronic properties.

    Substitution: Can result in substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand or catalyst in organic reactions.

    Material Science: In the development of new materials with unique properties.

Biology

    Drug Discovery: Potential lead compound for developing new pharmaceuticals.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in diagnostic assays and imaging techniques.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.

    Agriculture: Potential use in agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the bromo group and the combination of indole and thiazolidinone moieties. These features may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

617697-00-4

Molecular Formula

C22H27BrN2O2S2

Molecular Weight

495.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27BrN2O2S2/c1-4-7-8-14(6-3)13-25-21(27)19(29-22(25)28)18-16-12-15(23)9-10-17(16)24(11-5-2)20(18)26/h9-10,12,14H,4-8,11,13H2,1-3H3/b19-18-

InChI Key

OKQNQTXSEGHPLJ-HNENSFHCSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S

Origin of Product

United States

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